Product packaging for 3-(4-Bromo-3-methoxyphenyl)pyridine(Cat. No.:)

3-(4-Bromo-3-methoxyphenyl)pyridine

Cat. No.: B14771161
M. Wt: 264.12 g/mol
InChI Key: RRFQXHKFGYQQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-3-methoxyphenyl)pyridine is a brominated aromatic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . It features a pyridine ring linked to a bromo- and methoxy-substituted phenyl ring, a structural motif common in developing bioactive molecules and organic materials. The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as the Suzuki reaction, enabling the creation of diverse chemical libraries for structure-activity relationship studies . Compounds with similar pyridine and substituted phenyl cores are frequently investigated as key intermediates in synthesizing potential therapeutic agents . Research on analogous structures highlights their relevance in developing novel heterocyclic compounds with potential biological activities, including anti-inflammatory and antimicrobial properties . Furthermore, such π-conjugated systems are of interest in materials science for developing organic non-linear optical (NLO) materials due to their excellent light transmittance and crystallization abilities . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B14771161 3-(4-Bromo-3-methoxyphenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3

InChI Key

RRFQXHKFGYQQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

There is currently no published data available for the ¹H NMR or ¹³C NMR spectra of 3-(4-Bromo-3-methoxyphenyl)pyridine.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

Detailed information on the proton chemical shifts and coupling constants for this compound is not available in the scientific literature.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

A full carbon-13 NMR spectral analysis, including chemical shift assignments for each carbon atom in the this compound molecule, has not been reported.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

There are no known studies that have employed advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) or ¹⁵N NMR for the comprehensive structural analysis of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Similarly, detailed vibrational spectroscopy data for this compound is not present in available resources.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra, which would identify the characteristic vibrational frequencies of the functional groups within the molecule, have been published.

Raman Spectroscopy

There is no available Raman spectroscopy data to provide complementary information on the molecular vibrations and structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in this compound—the brominated methoxyphenyl ring and the pyridine (B92270) ring—give rise to characteristic absorption bands.

The electronic spectrum is typically dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. The highly conjugated system formed by the interconnected aromatic rings results in strong π → π* absorptions, usually observed in the lower wavelength UV region. The presence of heteroatoms with lone pairs of electrons (nitrogen in the pyridine ring and oxygen in the methoxy (B1213986) group) allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths.

While specific experimental UV-Vis data for this compound is not extensively reported in public literature, analysis of analogous structures like chalcones containing methoxyphenyl groups shows maximum absorption wavelengths (λmax) between 320 and 360 nm, which are attributed to these electronic transitions. For similar bi-aromatic systems, the transitions are influenced by solvent polarity and the specific substitution pattern on the rings.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore Expected Wavelength Region
π → π* Phenyl and Pyridine Rings 200-300 nm

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds with the same nominal mass but different chemical formulas, making it definitive for molecular formula confirmation.

For this compound, the molecular formula is C₁₂H₁₀BrNO. HRMS is used to measure the exact mass of the molecular ion, typically the protonated species [M+H]⁺ in positive ion mode. The precise measurement allows for the verification of the compound's identity and is a critical measure of purity, as impurities would be detected as separate signals with different exact masses.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), serves as the benchmark for experimental determination.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₀BrNO
Nominal Mass 263 g/mol
Monoisotopic Mass 262.99458 Da

Note: The nominal mass is calculated using the integer mass of the most abundant isotope of each element. The monoisotopic mass is the sum of the accurate masses of the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This powerful technique determines the precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides insight into the expected structural features.

The analysis of a crystal structure yields precise geometric parameters. For this compound, key parameters would include the C-Br, C-O, C-N, and C-C bond lengths, as well as the bond angles within and between the aromatic rings.

A critical conformational parameter is the dihedral angle between the planes of the phenyl and pyridine rings. In similar bi-aryl systems, this angle is non-zero due to steric hindrance between ortho hydrogens, leading to a twisted conformation. For instance, in the related structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the dihedral angles between the central pyridine ring and the attached phenyl rings are significant, measuring 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. A similar twisted arrangement would be expected for this compound.

Table 3: Expected Geometric Parameters for this compound (based on analogous structures)

Parameter Description Expected Value Range
C-C (aromatic) Bond length within rings 1.37 - 1.40 Å
C-C (inter-ring) Bond length connecting the rings 1.48 - 1.50 Å
C-Br Bond length of the bromo substituent ~1.90 Å
C-O (methoxy) Bond length of the methoxy group ~1.36 Å

For this compound, weak C-H···N and C-H···O hydrogen bonds are anticipated, where hydrogen atoms from one molecule interact with the nitrogen of the pyridine ring or the oxygen of the methoxy group on a neighboring molecule. Furthermore, π-π stacking interactions between the electron-rich phenyl rings and electron-deficient pyridine rings are likely to play a significant role in stabilizing the crystal packing, often in an offset or T-shaped arrangement. In related structures, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also prevalent and contribute to the formation of a three-dimensional network.

For compounds containing C, H, N, O, and Br atoms, the fingerprint plot can be decomposed to show the percentage of the surface involved in specific contacts, such as H···H, C···H/H···C, O···H/H···O, N···H/H···N, and Br···H/H···Br. In analogous bromo-aromatic structures, H···H contacts, representing van der Waals forces, typically account for a large portion of the interactions. Contacts involving the bromine atom (Br···H) and heteroatoms (N···H, O···H) provide specific insights into the directional forces guiding the crystal packing. For example, in a complex containing a bromo-methoxyphenyl pyridine derivative, the relative contributions to packing were found to be H···H (34.2%), H···C (25.2%), H···Br (13.2%), and H···N (12.2%). A similar distribution of contacts would be anticipated for this compound.

Computational and Theoretical Investigations of 3 4 Bromo 3 Methoxyphenyl Pyridine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods offer a balance between accuracy and computational cost, making them suitable for the study of medium-sized organic molecules like 3-(4-Bromo-3-methoxyphenyl)pyridine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of molecules, providing valuable insights into their behavior.

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and the bromomethoxyphenyl rings.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO orbitals would likely be spread across the aromatic rings, with potential contributions from the bromine and methoxy (B1213986) substituents.

Table 1: Representative Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO GapData Not Available

Note: Specific computational data for this compound is not publicly available. The table is representative of the parameters that would be calculated.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. The bromine atom would also influence the electrostatic potential distribution.

DFT calculations can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to aid in the structural elucidation and assignment of signals.

Table 2: Representative Predicted NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
¹HData Not Available
¹³CData Not Available

Note: Specific computational data for this compound is not publicly available. The table is representative of the parameters that would be calculated.

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. DFT calculations can predict NLO properties such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. For this compound, the presence of the electron-withdrawing pyridine ring and the electron-donating methoxy group could lead to intramolecular charge transfer, a prerequisite for significant NLO activity.

Table 3: Representative Predicted Nonlinear Optical Properties

ParameterValue
Dipole Moment (μ)Data Not Available
Linear Polarizability (α)Data Not Available
First-Order Hyperpolarizability (β)Data Not Available

Note: Specific computational data for this compound is not publicly available. The table is representative of the parameters that would be calculated.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. The accuracy of ab initio calculations is dependent on the level of theory and the basis set used.

For a molecule like this compound, ab initio calculations, particularly those employing Density Functional Theory (DFT), can be used to determine its optimized geometry, vibrational frequencies, and electronic properties. mdpi.com DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to perform geometry optimization and frequency calculations. mdpi.com

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule, offering insights into bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding the molecule's steric and electronic properties.

Solvent Effects on Molecular Properties through Computational Models

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are employed to simulate these solvent effects, which can be broadly categorized into implicit and explicit solvent models. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. rsc.org For this compound, using a PCM model within DFT calculations would allow for the study of how its dipole moment, polarizability, and other electronic properties change in solvents of varying polarity, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov

Explicit solvent models provide a more detailed, atomistic representation of the solvent molecules surrounding the solute. nih.gov While computationally more demanding, this method allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. nih.govrsc.org For instance, the nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, and explicit solvent models can quantify the strength and nature of these interactions with protic solvents like water. nih.gov

The study of solvent effects is crucial for understanding reaction mechanisms and predicting how a molecule will behave in a real-world chemical or biological system. miami.edu

Reactivity Descriptors from Quantum Chemical Parameters

Quantum chemical calculations provide a wealth of parameters that can be used to describe the reactivity of a molecule. These reactivity descriptors are derived from the electronic structure and offer a quantitative measure of a molecule's propensity to undergo certain types of reactions. researchgate.netrsc.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com These parameters are crucial for understanding the regioselectivity of electrophilic and nucleophilic attacks. For instance, in electrophilic aromatic substitution reactions, the regions of the molecule with the highest HOMO density are often the most susceptible to attack. mdpi.com

Below is an illustrative table of conceptual DFT reactivity descriptors that could be calculated for this compound. The values presented are hypothetical and serve to demonstrate the type of data generated from such calculations.

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.25Energy of the highest energy orbital containing electrons; related to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.80Energy of the lowest energy orbital without electrons; related to the ability to accept electrons.
HOMO-LUMO Energy GapΔE4.45Difference in energy between the HOMO and LUMO; a smaller gap suggests higher reactivity.
Ionization PotentialI6.25The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron AffinityA1.80The energy released when an electron is added to the molecule (approximated as -ELUMO).
Electronegativityχ4.025A measure of the ability of the molecule to attract electrons (calculated as (I+A)/2).
Chemical Hardnessη2.225A measure of the resistance of the molecule to change its electron distribution (calculated as (I-A)/2).
Electrophilicity Indexω3.64A measure of the energy lowering of a system when it accepts electrons (calculated as χ2/(2η)).

Reactivity and Synthetic Utility of 3 4 Bromo 3 Methoxyphenyl Pyridine

Chemical Transformations of the Bromo Substituent

The bromine atom attached to the phenyl ring is a key functional group that can be readily transformed through various reactions, providing a gateway to diverse molecular architectures.

Further Cross-Coupling Reactions with Diverse Nucleophiles

The bromo group in 3-(4-bromo-3-methoxyphenyl)pyridine is amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For instance, in a general synthetic method, this compound can react with substituted phenylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium (B116648) and a base such as potassium carbonate. nih.gov This Suzuki-Miyaura coupling reaction results in the formation of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. nih.gov These types of reactions highlight the utility of the bromo substituent as a handle for introducing a wide array of aryl groups.

While specific examples for this compound with amines, alcohols, and thiols are not prevalent in the searched literature, the general principles of Buchwald-Hartwig amination (for amines) and related palladium-catalyzed cross-coupling reactions suggest its high potential for such transformations. These reactions would involve the coupling of the aryl bromide with various amines, alcohols, or thiols to furnish the corresponding substituted products.

Table 1: Examples of Cross-Coupling Reactions

Reactant 1Reactant 2CatalystProductReaction Type
3-Bromo-4-(3,4,5-trimethoxyphenyl)pyridineSubstituted phenylboronic acidPd(PPh₃)₄3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridineSuzuki-Miyaura Coupling

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is typically achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles.

This method allows for the introduction of a wide range of functional groups. For example, quenching the lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) would yield the corresponding aldehyde. Subsequent reduction of the aldehyde could then provide the corresponding alcohol. This two-step sequence demonstrates how halogen-metal exchange can be used to install a hydroxymethyl group. While specific examples for this compound are not detailed, the general reactivity of aryl bromides in halogen-metal exchange reactions is well-established. wikipedia.orgnih.govharvard.edu

Table 2: Potential Electrophilic Quenches in Halogen-Metal Exchange Reactions

Lithiated IntermediateElectrophileQuenched Product
Lithiated 3-(3-methoxyphenyl)pyridineN,N-Dimethylformamide (DMF)3-(3-methoxyphenyl)pyridine-4-carbaldehyde
Lithiated 3-(3-methoxyphenyl)pyridineCarbon dioxide (CO₂)3-(3-methoxyphenyl)pyridine-4-carboxylic acid
Lithiated 3-(3-methoxyphenyl)pyridineAlkyl halide (e.g., CH₃I)4-Alkyl-3-(3-methoxyphenyl)pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the presence of electron-withdrawing groups. In the case of this compound, the pyridine (B92270) ring itself is electron-deficient, which can facilitate nucleophilic attack. However, the bromo substituent is on the phenyl ring. For SNAr to occur at the position of the bromine, the phenyl ring would typically require strong activation by electron-withdrawing groups, which are absent in this specific molecule.

Nucleophilic aromatic substitution is more characteristic of the pyridine ring itself, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com Therefore, direct SNAr at the bromo-substituted carbon of the phenyl ring in this compound is generally not a favored pathway under typical SNAr conditions.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, enabling a variety of chemical reactions.

N-Alkylation and N-Acylation for Quaternary Salt Formation or Protecting Group Strategies

The nitrogen atom of the pyridine ring can be readily alkylated or acylated. N-alkylation with an alkyl halide leads to the formation of a pyridinium (B92312) salt. This quaternization modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. Similarly, N-acylation with an acyl halide or anhydride (B1165640) forms an acylpyridinium salt. These reactions can be employed as part of a protecting group strategy or to activate the pyridine ring for subsequent transformations. While specific examples involving this compound are not available, the N-alkylation of phenethylamines, a related class of compounds, is known to influence their biological activity. wikipedia.org

Coordination Chemistry with Transition Metal Centers

The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with transition metal centers. Pyridine and its derivatives are commonly used ligands in coordination chemistry, forming stable complexes with a variety of metals. For instance, a related compound, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, coordinates to an Iron(II) ion through the nitrogen atoms of the pyrazole, pyridine, and triazole groups to form a pseudo-octahedral coordination sphere. nih.gov This demonstrates the capacity of the pyridine nitrogen to act as a coordination site. The coordination of this compound to transition metals could lead to the formation of novel metal-organic frameworks (MOFs) or catalysts with interesting properties.

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the phenyl ring of this compound is a key functional group that can either be strategically removed or intentionally retained to achieve specific synthetic goals. Its electronic properties and potential for modification are crucial in multi-step syntheses.

Selective Demethylation Reactions

The selective removal of the methyl group from a methoxy ether, known as O-demethylation, is a common strategy in organic synthesis to unmask a hydroxyl group. This transformation allows for further functionalization, such as the introduction of new linkages or the modulation of a molecule's biological activity. Reagents like boron tribromide (BBr3) or strong acids such as hydrobromic acid (HBr) are typically employed for this purpose.

In the context of complex molecules containing multiple methoxy groups, achieving selective demethylation at a specific site can be challenging. For instance, studies on related poly-methoxylated compounds have shown that reagents can be chosen to achieve either regioselective O-demethylation or complete demethylation. researchgate.net In one such study, treating methoxychalcones with 36% HBr resulted in cyclization and regioselective O-demethylation. researchgate.net While the general principles of demethylation are well-established, specific documented examples of selective demethylation performed on this compound are not extensively covered in the available research. However, the presence of the electron-donating methoxy group influences the reactivity of the aromatic ring, making the conditions for such a reaction a critical consideration for any synthetic chemist.

Retention of Methoxy Functionality in Complex Synthesis

In many synthetic pathways, the retention of the methoxy group is essential for the final molecule's desired properties, which can include influencing solubility, conformation, and receptor binding interactions. The methoxy group in this compound is generally stable under a variety of common reaction conditions, particularly in cross-coupling reactions.

For example, the methoxy group remains intact during Suzuki-Miyaura coupling reactions, which are frequently used to form new carbon-carbon bonds at the bromine-substituted position. Research has demonstrated the synthesis of complex biaryl and triaryl pyridine systems where the methoxy functionality on the phenyl ring is successfully preserved throughout multi-step sequences. researchgate.net In the synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, the methoxy group is shown to be stable. researchgate.net Similarly, the synthesis of various 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which act as tubulin polymerization inhibitors, proceeds without affecting the multiple methoxy groups present on the scaffold.

This stability is crucial, as the methoxy group can play a significant role in the biological activity of the final product. For example, in certain iron(II) complexes, the dynamic rearrangement of a methoxy group has been shown to influence the spin-state transition of the metal center.

Role as a Versatile Synthetic Building Block for Complex Molecules

The dual functionality of this compound, featuring a reactive bromine atom for cross-coupling and a modifiable methoxy group on a bi-aryl scaffold, makes it an exceptionally useful intermediate in the synthesis of diverse and complex molecules.

Design and Synthesis of Advanced Heterocyclic Systems

This compound serves as a foundational scaffold for constructing more elaborate heterocyclic structures. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Research has shown its utility in creating complex nitrogen-containing heterocycles. For instance, derivatives are used to prepare nitrobiaryl compounds which are key intermediates for synthesizing carbazoles and carbolines via reactions like the Cadogan cyclization. researchgate.net Furthermore, related structures are instrumental in building fused pyridine systems, such as pyrazolo[3,4-b]pyridines, which are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The synthesis of 3,5-diaryl-2-aminopyridine derivatives as potential ALK2 inhibitors also highlights the value of this type of building block in constructing libraries of bioactive compounds.

Precursor for Diverse Organic Materials

While the primary application of this compound appears to be in the synthesis of discrete molecules for pharmaceutical and chemical research, the structural motifs it enables have potential in materials science. Related heterocyclic building blocks are fundamental in the development of molecular and polymer organic semiconductors. innospk.com

For example, chalcones, which can be prepared from 3-bromo-4-methoxybenzaldehyde, a related precursor, have been investigated for their applications as non-linear optical materials. Nicotinonitrile derivatives, which share a substituted pyridine core, have been shown to exhibit strong blue fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Although direct applications of this compound in the production of polymers or advanced materials are not widely documented, its robust structure and functional handles make it a candidate for incorporation into more complex systems for materials science research.

Scaffold Development in Ligand and Probe Chemistry

The rigid bi-aryl pyridine structure of this compound is an ideal scaffold for the development of ligands for metal complexes and probes for biological imaging. The nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as coordination sites for metal ions.

A notable application is in the construction of tridentate ligands for spin-crossover iron(II) complexes. The resulting complexes have a distorted octahedral geometry where the ligand's substituents, including the methoxy group, play a crucial role in the molecule's packing and spin-state behavior.

Furthermore, this scaffold is valuable in the development of fluorescent probes. By incorporating this building block into larger systems, researchers can develop ratiometric fluorescent probes for detecting specific ions, such as Al³⁺. nih.gov In medicinal chemistry, derivatives have been synthesized to act as potent inhibitors of enzymes like alkaline phosphatase and as antibacterial agents against extensively drug-resistant (XDR) S. Typhi, demonstrating the scaffold's utility in designing new therapeutic agents. mdpi.com

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research on the synthesis of 3-(4-Bromo-3-methoxyphenyl)pyridine is expected to focus on the development of more sustainable and atom-economical routes.

Traditional cross-coupling reactions, while effective, often rely on pre-functionalized starting materials and can generate significant waste. Emerging strategies aim to mitigate these drawbacks. For instance, direct C-H arylation, which avoids the need for organometallic reagents, represents a more atom-economical approach to forming the biaryl bond. nih.govacs.org The development of catalytic systems, potentially utilizing earth-abundant metals, for the direct coupling of a suitably activated pyridine (B92270) derivative with 4-bromo-3-methoxyanisole would be a significant advancement. nih.gov

Furthermore, the use of greener reaction media, such as water or bio-based solvents, and energy-efficient activation methods like microwave irradiation or mechanochemistry, are promising avenues for exploration. mdpi.commdpi.com These techniques can lead to reduced reaction times, lower energy consumption, and minimized solvent waste. mdpi.com

Synthetic Strategy Key Advantages Potential Catalyst Systems
Direct C-H ArylationHigh atom economy, reduced pre-functionalization steps. nih.govacs.orgPalladium, Nickel, Copper. nih.govmdpi.com
Microwave-Assisted SynthesisRapid heating, shorter reaction times, increased yields. mdpi.comPalladium on carbon (Pd/C). researchgate.net
Mechanochemical SynthesisSolvent-free or reduced solvent conditions, high efficiency. mdpi.comNot applicable (mechanical force).
Continuous Flow SynthesisPrecise control over reaction parameters, improved safety and scalability. mdpi.comHeterogeneous catalysts packed in reactors.

This table presents potential sustainable synthetic strategies for this compound for illustrative purposes.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound, conferred by its distinct functional groups, open the door to exploring novel reactivity patterns. The bromine atom serves as a versatile handle for a variety of transformations beyond standard cross-coupling reactions.

Future investigations could explore late-stage C-H functionalization at other positions on the phenyl or pyridine rings, directed by the existing substituents. acs.org This would allow for the rapid generation of a library of derivatives with diverse substitution patterns. Additionally, the interplay between the methoxy (B1213986) group and the bromine atom could be exploited in novel catalytic cycles, potentially leading to unprecedented cyclization or rearrangement reactions.

The pyridine nitrogen also offers a site for functionalization, such as N-oxidation or quaternization, which can modulate the electronic properties of the entire molecule and influence its reactivity in subsequent transformations. Exploring the synergistic or competitive reactivity of the different functional groups will be key to unlocking the full synthetic potential of this scaffold.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the discovery of new molecules and reactions. For this compound, advanced computational modeling will be instrumental in its future development.

Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict the feasibility of novel transformations, and understand the electronic structure of the molecule. researchgate.netresearchgate.net For instance, DFT calculations can help in designing catalysts for more efficient and selective C-H activation or in predicting the regioselectivity of further functionalization. mdpi.comarxiv.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of derivatives of this compound. researchgate.net By correlating structural features with observed properties, QSAR can guide the rational design of new compounds with enhanced performance for specific applications, such as medicinal chemistry or materials science. nih.govarxiv.orgmdpi.com

Computational Method Application for this compound Predicted Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms for novel transformations. researchgate.netresearchgate.netIdentification of low-energy reaction pathways and transition states.
DFTPrediction of spectroscopic properties (NMR, IR, UV-Vis).Correlation of calculated spectra with experimental data for structural confirmation.
QSARPrediction of biological activity of derivatives. Identification of structural motifs crucial for desired therapeutic effects. nih.gov
Molecular DockingSimulation of binding interactions with biological targets. nih.govPrioritization of derivatives for synthesis and biological testing.

This table illustrates potential applications of computational modeling for research on this compound.

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

The versatile nature of the this compound scaffold makes it a promising candidate for application in various emerging areas of organic chemistry. Its potential as a key intermediate extends beyond traditional pharmaceutical and agrochemical research. innospk.com

In the field of materials science , derivatives of this compound could be explored for the synthesis of novel organic light-emitting diodes (OLEDs), sensors, or functional polymers. The tunable electronic properties of the biaryl system are particularly relevant for these applications. mdpi.com

In medicinal chemistry , this scaffold could serve as a starting point for the development of new therapeutic agents. The pyridine moiety is a common feature in many biologically active compounds, and the bromo- and methoxy- substituents provide vectors for further chemical modification to optimize potency and selectivity against various disease targets. nih.govresearchgate.netmdpi.comnih.gov

Furthermore, the ability to selectively functionalize the different positions of the molecule could be leveraged in the synthesis of complex natural products or as ligands in catalysis. The development of efficient and selective methods to manipulate this scaffold will undoubtedly lead to its application in yet unforeseen areas of chemical research. rsc.orgnih.gov

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